1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Description
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a sulfonamide-containing piperidine derivative characterized by a 4-chloro-3-ethoxyphenyl group linked to the sulfonyl moiety and a carboxamide group at the 4-position of the piperidine ring. This compound shares structural motifs common in medicinal chemistry, where sulfonyl groups enhance metabolic stability and piperidine rings contribute to conformational flexibility and receptor binding .
Properties
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-21-13-9-11(3-4-12(13)15)22(19,20)17-7-5-10(6-8-17)14(16)18/h3-4,9-10H,2,5-8H2,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAKQQBQOKCTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide with structurally similar sulfonamide-piperidinecarboxamide derivatives, emphasizing substituent effects on physicochemical and biological properties:
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity and Bioavailability The ethoxy group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility. Carboxamide derivatives generally exhibit better metabolic stability than ester analogs (e.g., ethyl piperidine-4-carboxylate), as esters are prone to hydrolysis .
Halogenation and Biological Activity Chlorine and iodine substituents are common in drug design for enhancing binding affinity via halogen bonding. However, di-chlorinated analogs (e.g., 2,5-dichloro derivative) may suffer from reduced solubility, necessitating formulation optimization . Smaller sulfonyl substituents (e.g., methylsulfonyl, aminosulfonyl) in related seco-cyclopropylindole compounds demonstrated cytotoxic activity comparable to doxorubicin, suggesting that bulkier groups (e.g., ethoxy) in the target compound might reduce potency .
Structural Flexibility and Target Engagement Piperidine carboxamides with para-substituted phenyls (e.g., 4-chloro) exhibit better conformational alignment for receptor binding than ortho-substituted analogs. For example, Otenabant (a 4-piperidinecarboxamide anti-obesity drug) uses a 4-chlorophenyl group for optimal cannabinoid receptor antagonism .
Biological Activity
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties. A comprehensive review of relevant studies and findings will provide insights into its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H20ClN3O3S
- Molecular Weight : 401 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, which is known for its bioactivity, combined with a sulfonamide moiety that enhances its pharmacological profile.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various bacterial strains. Studies indicate that it exhibits moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against Salmonella typhi.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Salmonella typhi | Moderate |
| Escherichia coli | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly in combating resistant strains.
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells and inhibit proliferation in colorectal cancer models.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colorectal cancer)
- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibition | 2.14 ± 0.003 |
| Urease | Moderate Inhibition | 0.63 ± 0.001 |
The strong inhibitory effect on AChE suggests potential applications in treating Alzheimer’s disease, while urease inhibition may provide benefits in managing urinary tract infections.
Study on Antibacterial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of synthesized compounds including this compound were tested for their antibacterial efficacy. The results indicated that the compound was more effective than several clinically used antibiotics, showcasing its potential as a new antibacterial agent .
Study on Anticancer Properties
Another research effort focused on the anticancer properties of this compound highlighted its ability to inhibit tumor growth in xenograft models. The study reported significant reductions in tumor size and weight compared to control groups, indicating robust anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
